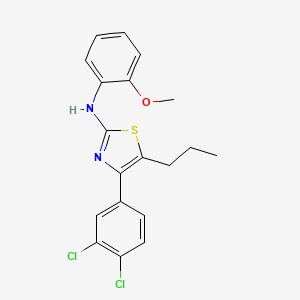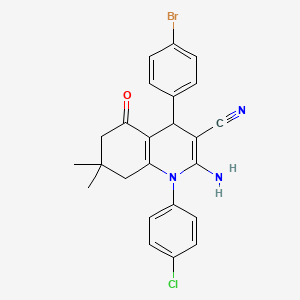![molecular formula C26H39N3O B15012324 N-{1H,2H,3H-Cyclopenta[B]quinolin-9-YL}-2-(dihexylamino)acetamide](/img/structure/B15012324.png)
N-{1H,2H,3H-Cyclopenta[B]quinolin-9-YL}-2-(dihexylamino)acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-{1H,2H,3H-Cyclopenta[B]quinolin-9-YL}-2-(dihexylamino)acetamide is a complex organic compound that belongs to the class of cyclopentaquinoline derivatives. These compounds are known for their diverse biological activities and potential applications in medicinal chemistry. The unique structure of this compound makes it a subject of interest in various scientific research fields.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-{1H,2H,3H-Cyclopenta[B]quinolin-9-YL}-2-(dihexylamino)acetamide typically involves multiple steps, starting from readily available precursorsThe reaction conditions often include the use of strong acids or bases, high temperatures, and specific catalysts to facilitate the cyclization and subsequent functionalization steps .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to meet industrial standards .
Análisis De Reacciones Químicas
Types of Reactions
N-{1H,2H,3H-Cyclopenta[B]quinolin-9-YL}-2-(dihexylamino)acetamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of quinoline N-oxides.
Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where the dihexylamino group can be replaced by other nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like alkyl halides. The reaction conditions typically involve controlled temperatures, specific solvents, and catalysts to achieve the desired transformations .
Major Products
The major products formed from these reactions include quinoline N-oxides, amine derivatives, and substituted quinoline compounds, each with distinct chemical and biological properties .
Aplicaciones Científicas De Investigación
N-{1H,2H,3H-Cyclopenta[B]quinolin-9-YL}-2-(dihexylamino)acetamide has a wide range of scientific research applications, including:
Biology: Studied for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of neurodegenerative diseases like Alzheimer’s.
Industry: Utilized in the development of new materials with specific electronic and optical properties.
Mecanismo De Acción
The mechanism of action of N-{1H,2H,3H-Cyclopenta[B]quinolin-9-YL}-2-(dihexylamino)acetamide involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site, thereby preventing substrate access. Additionally, it can modulate receptor activity by acting as an agonist or antagonist, influencing various cellular pathways.
Comparación Con Compuestos Similares
Similar Compounds
Similar compounds include other cyclopentaquinoline derivatives, such as:
- **1H,2H,3H-Cyclopenta[B]quinolin-9-YL}-2-(diethylamino)acetamide
- **1H,2H,3H-Cyclopenta[B]quinolin-9-YL}-2-(dipropylamino)acetamide
- **1H,2H,3H-Cyclopenta[B]quinolin-9-YL}-2-(dibutylamino)acetamide
Uniqueness
N-{1H,2H,3H-Cyclopenta[B]quinolin-9-YL}-2-(dihexylamino)acetamide is unique due to its specific dihexylamino group, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for targeted research and potential therapeutic applications.
Propiedades
Fórmula molecular |
C26H39N3O |
|---|---|
Peso molecular |
409.6 g/mol |
Nombre IUPAC |
2-(dihexylamino)-N-(2,3-dihydro-1H-cyclopenta[b]quinolin-9-yl)acetamide |
InChI |
InChI=1S/C26H39N3O/c1-3-5-7-11-18-29(19-12-8-6-4-2)20-25(30)28-26-21-14-9-10-16-23(21)27-24-17-13-15-22(24)26/h9-10,14,16H,3-8,11-13,15,17-20H2,1-2H3,(H,27,28,30) |
Clave InChI |
JGORWRWOQYTHJH-UHFFFAOYSA-N |
SMILES canónico |
CCCCCCN(CCCCCC)CC(=O)NC1=C2CCCC2=NC3=CC=CC=C31 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![5-{[5-(2-Methoxy-4-nitrophenyl)furan-2-YL]methylidene}-1,3-dimethyl-1,3-diazinane-2,4,6-trione](/img/structure/B15012241.png)

![N-[(Z)-{2-[(2,4-dichlorobenzyl)oxy]-5-nitrophenyl}methylidene]-4H-1,2,4-triazol-4-amine](/img/structure/B15012247.png)
![1-(4-amino-1,2,5-oxadiazol-3-yl)-5-methyl-N'-[(E)-pyridin-2-ylmethylidene]-1H-1,2,3-triazole-4-carbohydrazide](/img/structure/B15012255.png)
![5-[2-(4-Chlorophenyl)hydrazin-1-ylidene]-2-sulfanylidene-1,3-diazinane-4,6-dione](/img/structure/B15012265.png)
![2-(2-Methoxyphenoxy)-N'-[(E)-[4-(morpholin-4-YL)-3-nitrophenyl]methylidene]acetohydrazide](/img/structure/B15012270.png)
![4-[(4-ethoxyphenyl)amino]-N-(2-methyl-5-sulfamoylphenyl)-3,5-dinitrobenzamide](/img/structure/B15012274.png)
![N,N'-[(2-phenylpyrimidine-4,6-diyl)dibenzene-4,1-diyl]bis(2-nitrobenzamide)](/img/structure/B15012282.png)
![1-(4-amino-1,2,5-oxadiazol-3-yl)-5-methyl-N'-[(E)-thiophen-2-ylmethylidene]-1H-1,2,3-triazole-4-carbohydrazide](/img/structure/B15012303.png)
![N-(3b,4,5,6,6a,7,9,9a,10,11,12,12a-dodecahydrocyclopenta[c]cyclopenta[4,5]pyrido[3,2,1-ij]quinolin-2-yl)-2-methylbenzamide](/img/structure/B15012306.png)
![1-{4-[(6-Nitro-1,1-dioxido-1,2-benzothiazol-3-yl)amino]phenyl}ethanone](/img/structure/B15012307.png)

![2-bromo-6-[(E)-{[2-(2,4-dichlorophenyl)-1,3-benzoxazol-5-yl]imino}methyl]-4-methylphenol](/img/structure/B15012322.png)
![Ethyl 2-{[(3,4-dimethoxyphenyl)acetyl]amino}-4,5-dimethylthiophene-3-carboxylate](/img/structure/B15012326.png)
